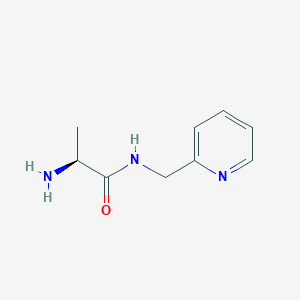

(S)-2-Amino-N-pyridin-2-ylmethyl-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-(pyridin-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7(10)9(13)12-6-8-4-2-3-5-11-8/h2-5,7H,6,10H2,1H3,(H,12,13)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOUXGMVYDTHPG-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=CC=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-pyridin-2-ylmethyl-propionamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Aminopropionamide and 2-bromomethylpyridine.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Procedure: The (S)-2-Aminopropionamide is reacted with 2-bromomethylpyridine in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-N-pyridin-2-ylmethyl-propionamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The pyridinylmethyl moiety can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(S)-2-Amino-N-pyridin-2-ylmethyl-propionamide has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-pyridin-2-ylmethyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and pyridinylmethyl moiety play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (S)-2-Amino-N-pyridin-2-ylmethyl-propionamide with structurally related analogs, focusing on substituents, molecular formulas, molecular weights, and key structural differences. Data are derived from product specifications and chemical databases referenced in the evidence.

Key Observations:

Substituent Effects on Bioactivity :

- The pyridin-2-ylmethyl group in the target compound provides an aromatic ring for π-π stacking or hydrogen bonding, which is absent in analogs with pyrrolidinylmethyl groups (e.g., ).

- Cyclopropyl substituents (e.g., ) may enhance metabolic stability by resisting oxidative degradation, whereas ethyl groups () increase lipophilicity.

Stereochemical Complexity :

- Compounds with dual chiral centers (e.g., ) exhibit higher stereochemical complexity, which could influence receptor binding selectivity.

Molecular Weight and Drug-Likeness :

- The target compound (MW 218.25) falls within Lipinski’s "Rule of Five" limits, unlike bulkier analogs like (MW 340.46), which may face bioavailability challenges.

Biological Activity

(S)-2-Amino-N-pyridin-2-ylmethyl-propionamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 180.22 g/mol. The compound features a chiral center, which contributes to its biological activity. Its structure allows for interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to:

- Inhibit Enzyme Activity: The compound can bind to the active sites of enzymes, thereby inhibiting their function. This property is particularly relevant in the context of inflammatory diseases.

- Modulate Receptor Functions: It may act as an agonist or antagonist at certain receptors, influencing various signaling pathways involved in disease processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects: The compound has demonstrated potential in modulating inflammatory responses, making it a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by inhibiting tissue kallikrein activity .

- Anticancer Properties: Preliminary studies suggest that it may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. This is particularly noted in models involving hypopharyngeal tumor cells .

- Neurotransmitter Interaction: Given its amino acid-like structure, the compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Anti-inflammatory Mechanism:

- A study demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .

- Anticancer Activity:

-

Neuropharmacological Potential:

- Computational studies suggest that similar compounds can interact with neurotransmitter receptors, indicating a pathway for further investigation into neurological applications .

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-N-pyridin-2-ylmethyl-propionamide, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves coupling a protected (S)-2-aminopropionic acid derivative with 2-(aminomethyl)pyridine. Enantiomeric purity is maintained using chiral auxiliaries or catalysts during the amide bond formation. Post-synthesis, chiral HPLC or polarimetry validates stereochemical integrity. For analogs, reductive amination or solid-phase peptide synthesis (SPPS) may be employed, with purification via flash chromatography (≥95% purity) .

Q. How can the compound’s structure be rigorously characterized?

- Methodological Answer : Use a combination of:

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : Solubility is pH-dependent: soluble in polar aprotic solvents (DMSO, DMF) but limited in water (<1 mg/mL). Stability assays (TGA/DSC) show decomposition >200°C. Store at -20°C under inert gas (N) to prevent hygroscopic degradation. Buffered solutions (pH 6–7) are optimal for biological assays .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against databases like ChEMBL or PDB. Prioritize targets with pyridine-binding domains (e.g., kinases, GPCRs). Validate via MD simulations (GROMACS) to assess binding stability (RMSD <2 Å over 50 ns). Compare with analogs () to identify conserved interactions (e.g., H-bonding with pyridinyl N) .

Q. How should researchers resolve contradictions in reported bioactivity data for structural analogs?

- Methodological Answer : Apply triangulation:

- Assay validation : Replicate under standardized conditions (e.g., ATP concentration in kinase assays).

- Meta-analysis : Pool data from PubChem () and cross-reference with crystallographic data ().

- Structural tweaking : Introduce substituents (e.g., halogenation at pyridin-2-yl) to isolate activity contributors () .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Lipophilicity adjustment : Introduce methyl/pyrolle groups (logP reduction from ~1.2 to 0.5) to enhance BBB penetration ().

- Metabolic stability : Use liver microsome assays (e.g., rat CYP450 isoforms) to identify vulnerable sites (e.g., amide hydrolysis). Stabilize via N-methylation or prodrug derivatization .

Q. How can crystallographic data from SHELX refine ambiguous electron density maps for this compound?

- Apply TWIN/BASF commands for twinned crystals.

- Use restraints (DFIX, FLAT) for disordered pyridinyl/amide moieties.

- Validate with R <5% and wR <12% (CCDC deposition recommended) .

Comparative & Structural Analysis

Q. How does the stereochemistry at the α-carbon influence biological activity compared to (R)-enantiomers?

Q. What structural analogs of this compound are documented in PubChem, and how do their substituents affect reactivity?

Safety & Compliance

Q. What safety protocols are critical when handling this compound in a laboratory setting?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.